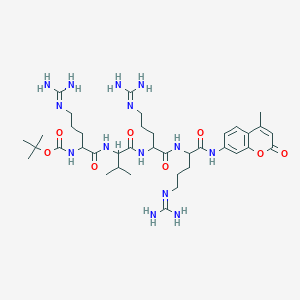
Boc-Arg-Val-Arg-Arg-AMC acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-ARG-VAL-ARG-ARG-AMC: is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes. Furin is responsible for the secretory processing of precursor proteins at paired basic residues. This compound is also cleaved by proprotein convertase 4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BOC-ARG-VAL-ARG-ARG-AMC is synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting group used is tert-butyloxycarbonyl (BOC), which protects the amino group of the amino acids during the synthesis. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of BOC-ARG-VAL-ARG-ARG-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: BOC-ARG-VAL-ARG-ARG-AMC undergoes hydrolysis reactions when cleaved by proteases such as furin. The hydrolysis reaction involves the cleavage of the peptide bond, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions:
Reagents: Proteases such as furin and proprotein convertase 4.
Conditions: The reactions typically occur in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the hydrolysis of BOC-ARG-VAL-ARG-ARG-AMC is 7-amino-4-methylcoumarin (AMC), which is a fluorescent compound .
Wissenschaftliche Forschungsanwendungen
BOC-ARG-VAL-ARG-ARG-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to study the activity of proteases such as furin and proprotein convertase 4.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Drug Discovery: Utilized in high-throughput screening assays to identify inhibitors of proteases.
Medical Research: Investigated for its potential role in understanding diseases related to protease dysregulation, such as cancer and viral infections.
Wirkmechanismus
The mechanism of action of BOC-ARG-VAL-ARG-ARG-AMC involves its cleavage by proteases such as furin. Furin recognizes and binds to the specific amino acid sequence in the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent AMC. This process allows for the detection and quantification of protease activity .
Vergleich Mit ähnlichen Verbindungen
BOC-VAL-PRO-ARG-AMC: Another fluorogenic substrate used to study protease activity.
BOC-ARG-VAL-ARG-ARG-AMC hydrochloride: A hydrochloride salt form of BOC-ARG-VAL-ARG-ARG-AMC with similar properties.
Uniqueness: BOC-ARG-VAL-ARG-ARG-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for furin and proprotein convertase 4. Its high specificity and efficiency in being cleaved by these proteases make it valuable for studying protease activity in various biological contexts .
Eigenschaften
Molekularformel |
C38H62N14O8 |
|---|---|
Molekulargewicht |
843.0 g/mol |
IUPAC-Name |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
InChI-Schlüssel |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
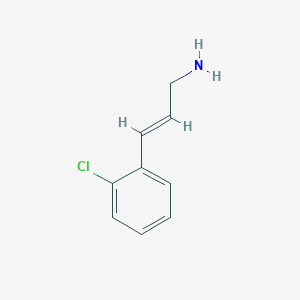
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)
![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
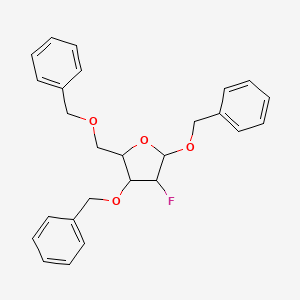
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
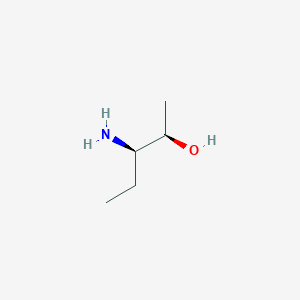
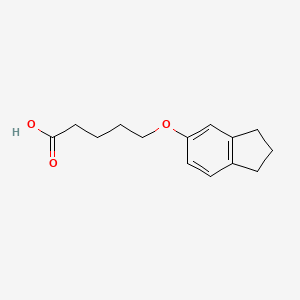
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
